7-Chloro-6-(trifluoromethyl)chroman-4-one
Description
7-Chloro-6-(trifluoromethyl)chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The compound’s structure consists of a benzene ring fused with a dihydropyran ring, with chlorine and trifluoromethyl groups attached at specific positions, enhancing its chemical reactivity and biological properties .
Properties
Molecular Formula |
C10H6ClF3O2 |
|---|---|
Molecular Weight |
250.60 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2 |
InChI Key |
BQMSHNAOIYFNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the 4-keto group and aromatic ring:
Key Finding : The trifluoromethyl group deactivates the aromatic ring, directing oxidation to the 4-keto position under mild conditions.
Reduction Reactions
Reduction primarily targets the ketone and halogenated positions:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Ketone reduction | LiAlH₄, THF, 0°C → RT | 7-Chloro-6-(trifluoromethyl)chroman-4-ol | 85% | Stereoselective reduction |
| Dehalogenation | H₂, Pd/C, ethanol, 50°C | 6-(Trifluoromethyl)chroman-4-one | 72% | Selective chlorine removal |
Mechanistic Insight : LiAlH₄ reduces the ketone to a secondary alcohol without altering the trifluoromethyl group.
Nucleophilic Substitution
The chlorine atom at position 7 participates in SNAr reactions:
Comparative Reactivity :
-
Chlorine at position 7 is ~10× more reactive toward amines than non-fluorinated analogs .
-
Trifluoromethyl group stabilizes transition state via inductive effects .
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles:
Mechanism :
-
Aldol condensation : Base-mediated enolate formation at C3 attacks electrophilic aldehydes .
-
Radical pathway : Sulfate radicals (SO₄⁻- ) decarboxylate oxalates to generate alkoxycarbonyl radicals, initiating cyclization .
Comparative Reactivity Analysis
Structural analogs exhibit distinct reaction profiles:
| Compound | Oxidation Rate (vs. parent) | SNAr Reactivity (vs. parent) |
|---|---|---|
| 7-Chloro-6-methylchroman-4-one | 1.2× | 0.3× |
| 6-Trifluoromethylchroman-4-one | 0.8× | 0.9× |
| 7-Bromo-6-(trifluoromethyl)chroman-4-one | 1.1× | 1.5× |
Explanation :
-
Electron-withdrawing groups (e.g., CF₃) increase SNAr reactivity but slow oxidation.
-
Halogen size (Br > Cl) enhances leaving-group ability in substitution.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
7-Chloro-6-(trifluoromethyl)chroman-4-one is being explored for its pharmacological properties. Its unique structure allows for modifications that can improve efficacy against various molecular targets. The trifluoromethyl group is particularly noted for enhancing the compound's biological activity due to increased lipophilicity, which aids in membrane penetration.
2. Enzyme Interaction Studies:
The compound serves as a tool in studying enzyme interactions and receptor binding. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantify these interactions, providing insights into its mechanism of action and potential therapeutic effects.
Organic Synthesis Applications
1. Building Block for Complex Molecules:
this compound acts as a versatile building block in organic synthesis. Its chroman core can be functionalized to create more complex molecules with enhanced bioactivity. For instance, it has been used to synthesize various derivatives that exhibit promising pharmacological profiles .
2. Synthesis Methods:
The synthesis of this compound typically involves several key steps, including the use of reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Continuous flow reactors are often employed to optimize yield and purity during industrial production .
Biological Research Applications
1. Structure-Activity Relationship Studies:
Research into the structure-activity relationships of this compound has revealed its potential utility in developing new therapeutic agents. By modifying its structure, researchers can enhance its activity against specific biological targets while minimizing toxicity.
2. Interaction with Molecular Targets:
Studies indicate that this compound interacts with various molecular targets, suggesting its potential as a lead compound in drug discovery. The ability to modify its structure allows researchers to explore different pathways and mechanisms of action, further expanding its applicability in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological responses .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)chroman-4-one
- 7-Chloro-4-chromanone
- 6-Chloro-7-(trifluoromethyl)chroman-4-one
Comparison: 7-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability, while the chlorine atom contributes to its electron-withdrawing effects, stabilizing the compound and enhancing its interaction with biological targets .
Biological Activity
7-Chloro-6-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chroman-4-one family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClFO
- CAS Number : 1273650-83-1
This compound features a chroman backbone with a chlorine atom and a trifluoromethyl group, which may influence its biological activity through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chroman derivatives, including this compound. Research indicates that various chroman compounds can inhibit cancer cell proliferation through different mechanisms:
- Inhibition of SIRT2 : A series of substituted chroman-4-one derivatives have been evaluated for their inhibitory effects on SIRT2, an enzyme implicated in aging and cancer. The most potent compounds exhibited low micromolar IC values, suggesting that this compound may similarly inhibit SIRT2 activity .
- Cell Viability Studies : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines, including non-small cell lung cancer (A549 cells). The IC values for related compounds suggest that structural modifications can enhance potency .
Anti-inflammatory Activity
Chromones and their derivatives often exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines such as TNF-alpha:
- TNF-alpha Inhibition : Studies have demonstrated that certain chroman derivatives can inhibit TNF-alpha activity, which is crucial in inflammatory responses. The binding affinity of these compounds to TNF has been quantified, indicating that modifications to the chroman structure can enhance or diminish this activity .
Antimicrobial Properties
Chroman derivatives have also been explored for their antimicrobial activities:
- Broad Spectrum Activity : Some studies report that chroman compounds exhibit antimicrobial effects against various pathogens, including resistant strains of bacteria .
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial membranes or inhibit essential metabolic pathways.
Summary of Research Findings
| Study | Activity Assessed | Findings | IC |
|---|---|---|---|
| Fridén-Saxin et al. (2012) | SIRT2 Inhibition | Potent inhibitors identified among chroman derivatives | Low micromolar range |
| Recent Cell Viability Assays | Anticancer Activity | Significant reduction in A549 cell viability | IC: Varies by derivative |
| Anti-inflammatory Studies | TNF-alpha Inhibition | Inhibition observed with specific structural modifications | Kd values reported |
Case Studies
- Synthesis and Evaluation of Substituted Chromans : A study synthesized various substituted chroman derivatives and evaluated their biological activities against cancer cell lines and inflammatory markers. The findings suggested that introducing electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological potency .
- In Vivo Studies : While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results in reducing tumor growth without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
